Cas no 36372-62-0 (1-(2-amino-4-bromophenyl)propan-1-one)

1-(2-amino-4-bromophenyl)propan-1-one structure
36372-62-0 structure
Product Name:1-(2-amino-4-bromophenyl)propan-1-one
CAS No:36372-62-0
MF:C9H10BrNO
MW:228.08580160141
CID:921278
PubChem ID:2834222
Update Time:2025-04-24

1-(2-amino-4-bromophenyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2-amino-4-bromophenyl)propan-1-one
    • 2-amino-4-bromopropiophenone
    • 5-Brom-2-propionylanilin
    • AT27912
    • SR-01000198958-1
    • 36372-62-0
    • 1-(2-Amino-4-bromo-phenyl)-propan-1-one
    • CS-0210207
    • MFCD00561831
    • STK074354
    • AKOS005391097
    • Cambridge id 5216238
    • BS-28144
    • DTXSID30385392
    • Oprea1_220209
    • EN300-672918
    • SR-01000198958
    • 5-bromo-2-propanoylaniline
    • SCHEMBL9040421
    • MDL: MFCD00561831
    • Inchi: 1S/C9H10BrNO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2,11H2,1H3
    • InChI Key: AGLYBVSXCJCLLJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)N)C(CC)=O

Computed Properties

  • Exact Mass: 226.99500
  • Monoisotopic Mass: 226.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09000
  • LogP: 3.20520

1-(2-amino-4-bromophenyl)propan-1-one Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

1-(2-amino-4-bromophenyl)propan-1-one Pricemore >>

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Additional information on 1-(2-amino-4-bromophenyl)propan-1-one

Comprehensive Guide to 1-(2-amino-4-bromophenyl)propan-1-one (CAS No. 36372-62-0): Properties, Applications, and Market Insights

1-(2-amino-4-bromophenyl)propan-1-one (CAS No. 36372-62-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated aromatic ketone, characterized by its amino and propan-1-one functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H10BrNO, and structural features make it valuable for designing bioactive molecules, particularly in drug discovery and material science.

The compound’s physicochemical properties include a molecular weight of 228.09 g/mol and a distinct bromophenyl backbone that enhances its reactivity in cross-coupling reactions. Researchers frequently explore its potential in palladium-catalyzed reactions, a trending topic in synthetic organic chemistry due to the growing demand for efficient C-C bond formation techniques. Recent studies highlight its role in synthesizing heterocyclic compounds, which are pivotal in developing new antimicrobial agents and fluorescence probes—areas gaining traction in 2024’s pharmaceutical innovations.

In the pharmaceutical sector, 1-(2-amino-4-bromophenyl)propan-1-one is a key precursor for small-molecule inhibitors targeting enzymes like kinases, a hot topic in oncology research. Its 4-bromo substitution allows further functionalization, aligning with the industry’s focus on structure-activity relationship (SAR) optimization. Analysts note rising demand for such intermediates, driven by the global push for personalized medicine and targeted therapies.

From a commercial perspective, the compound’s market aligns with trends in high-value chemical intermediates. Suppliers emphasize its >95% purity grades to meet stringent Good Manufacturing Practice (GMP) standards, a frequent search term among procurement specialists. Regulatory databases like REACH and FDA listings confirm its compliance for research use, addressing common queries about chemical safety data sheets (SDS) and handling protocols.

Environmental and green chemistry applications are another emerging focus. The 2-amino group in 36372-62-0 facilitates biodegradation studies, resonating with 2024’s emphasis on sustainable synthesis. Computational chemists also model its properties using AI-driven molecular docking tools—a trending methodology in drug design forums.

For researchers sourcing 1-(2-amino-4-bromophenyl)propan-1-one, analytical techniques like HPLC and NMR are critical for quality verification, as reflected in peer-reviewed literature. Storage recommendations typically advise anhydrous conditions and inert atmospheres, details often searched by laboratory personnel.

In summary, CAS 36372-62-0 exemplifies the intersection of structural versatility and applied chemistry, with its demand fueled by advancements in pharmaceutical intermediates and catalysis research. Its alignment with industry pain points—such as the need for scalable synthesis and regulatory-compliant intermediates—positions it as a compound of enduring relevance.

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